Imidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that serves as a central scaffold in various chemical syntheses, particularly in medicinal chemistry for developing novel drug candidates. [, , , , , , ] It can be considered a modified nucleoside analogue, particularly of cytosine. [, ] In scientific research, it is being explored for its potential antiviral and anticancer activities. [, , , ]
Synthesis from 5-iodocytosine: Imidazo[1,2-c]pyrimidin-5(6H)-one can be synthesized from 5-iodocytosine, converted first to 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one. This compound then undergoes Suzuki cross-coupling reactions with various aryl and heteroarylboronic acids to yield a range of substituted imidazo[1,2-c]pyrimidin-5(6H)-one derivatives. []
Core structure: Imidazo[1,2-c]pyrimidin-5(6H)-one consists of a pyrimidine ring fused with an imidazole ring. The core structure allows for various substitutions at different positions, enabling the fine-tuning of its physicochemical and biological properties. [, ]
Structure-activity relationships (SAR): Research suggests that the size and nature of substituents at position 8 of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold significantly influence its biological activity, particularly its inhibitory potency against specific enzymes like CDK2. [] For instance, small substituents at position 8, such as naphtyl or methoxyphenyl, generally lead to higher inhibitory activity compared to bulkier substituents like substituted biphenyls. []
Binding modes: Molecular docking studies on imidazo[1,2-c]pyrimidin-5(6H)-one derivatives suggest their potential to form hydrogen bonds with target proteins, influencing their inhibitory activity. [] For example, derivatives demonstrating CDK2 inhibition exhibited up to two hydrogen bonds with the hinge region of the enzyme. []
Suzuki coupling: This reaction is crucial for introducing diversity into the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. The reaction involves coupling 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one with aryl or heteroarylboronic acids in the presence of a palladium catalyst and a base. [] Optimizing reaction conditions like catalyst, ligand, solvent, and temperature is essential for achieving high yields of the desired substituted products. []
Formation from depurinated DNA: Research suggests that under thermal stress, depurinated oligonucleotides can react with cytosine-containing sequences to form products containing a 6-(2-deoxy-β-D-erythro-pentofuranosyl)-3-(2-oxopropyl)imidazo[1,2-c]pyrimidin-5(6H)-one residue. This reaction highlights the potential reactivity of imidazo[1,2-c]pyrimidin-5(6H)-one-related structures in biological contexts. []
CDK2 inhibition: Imidazo[1,2-c]pyrimidin-5(6H)-one derivatives act as competitive inhibitors of CDK2, blocking the enzyme's active site and preventing the phosphorylation of its target proteins. [, ] This inhibition disrupts cell cycle progression and can lead to cell death, making these derivatives of interest for anticancer therapies. []
Antiviral activity: While the precise mechanism remains to be fully elucidated, studies on imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside analogues suggest their potential to interfere with viral replication, specifically targeting the hepatitis B virus. [, ] This antiviral activity could be due to the inhibition of viral enzymes or disruption of viral protein synthesis. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6